molecular formula C26H16O B13961593 BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- CAS No. 63040-56-2

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-

Cat. No.: B13961593
CAS No.: 63040-56-2
M. Wt: 344.4 g/mol
InChI Key: MCGBHWDYRPGANM-UHFFFAOYSA-N
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Description

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- typically involves the formation of the benzo[rst]pentaphene core followed by functionalization at specific positions. One efficient approach includes the use of high-temperature cyclization reactions to form the polycyclic structure, followed by selective introduction of the carboxaldehyde and methyl groups .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in charge transfer and electron delocalization, which are crucial for its electronic properties. These interactions can influence various pathways, including those involved in photophysical and photochemical processes .

Comparison with Similar Compounds

Uniqueness: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- is unique due to its specific functional groups, which provide distinct reactivity and electronic characteristics. The presence of the carboxaldehyde and methyl groups allows for targeted chemical modifications and applications in various fields .

Properties

CAS No.

63040-56-2

Molecular Formula

C26H16O

Molecular Weight

344.4 g/mol

IUPAC Name

13-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde

InChI

InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-22-19-8-4-5-9-20(19)24(14-27)23-11-10-17(15)25(21)26(22)23/h2-14H,1H3

InChI Key

MCGBHWDYRPGANM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16)C=O

Origin of Product

United States

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